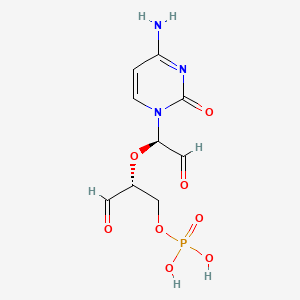

Cmp dialdehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63589-74-2 |

|---|---|

Molekularformel |

C9H12N3O8P |

Molekulargewicht |

321.18 g/mol |

IUPAC-Name |

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C9H12N3O8P/c10-7-1-2-12(9(15)11-7)8(4-14)20-6(3-13)5-19-21(16,17)18/h1-4,6,8H,5H2,(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 |

InChI-Schlüssel |

DBFRKFIQIGPEIP-POYBYMJQSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |

Andere CAS-Nummern |

63589-74-2 |

Synonyme |

CMP dialdehyde cytidine monophosphate dialdehyde |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Cmp Dialdehyde and Its Derivatives

Oxidative Cleavage Strategies for Cmp Dialdehyde (B1249045) Production

The principal method for the synthesis of Cmp dialdehyde involves the oxidative cleavage of the vicinal diols present in the ribose sugar moiety of Cytidine-5'-monophosphate. This reaction specifically targets the C2'-C3' bond of the ribose ring, leading to the formation of a dialdehyde structure. researchgate.net

Periodate-Mediated Oxidation Routes

The use of periodate (B1199274) salts, such as sodium periodate (NaIO₄), is a well-established and highly specific method for the oxidative cleavage of vicinal diols to form dialdehydes. researchgate.netmdpi.com This reaction is particularly effective for ribonucleosides and 5'-ribonucleotides due to the cis-diol configuration of the 2'- and 3'-hydroxyl groups in the ribose unit, which allows the reaction to proceed rapidly. researchgate.net The process involves the formation of a cyclic periodate ester intermediate which then breaks down to yield the dialdehyde product and iodate (B108269) (IO₃⁻). A general "one-pot, two-step" strategy can be employed, which involves the oxidation of the nucleoside-5'-O-triphosphate with sodium periodate in an aqueous solution, followed by a reduction step if the corresponding diol is desired. researchgate.net

The efficiency and yield of the periodate-mediated oxidation are influenced by several factors, including reaction time, temperature, pH, and the molar ratio of the oxidant to the substrate. d-nb.inforesearchgate.net Studies on the oxidation of polysaccharides like cellulose (B213188) and dextran (B179266) offer valuable insights into optimizing these conditions. For instance, increasing the reaction temperature can enhance the rate of oxidation. d-nb.inforesearchgate.net However, it can also lead to degradation of the product. researchgate.net The concentration of the periodate oxidant is another critical parameter. While a higher concentration can increase the reaction rate, an excessive amount may not necessarily improve the yield and can lead to unwanted side reactions. researchgate.netchempap.org

The optimization of the periodate oxidation of dextran and mannan (B1593421) to their respective dialdehydes has been studied to achieve a desired degree of oxidation while minimizing depolymerization of the polysaccharide chain. chempap.org For example, in the oxidation of mannan, using a specific molar ratio of sodium periodate to the mannose units resulted in the highest increase in aldehyde groups. chempap.org A higher excess of periodate led to a reduction in carbonyl groups due to more extensive degradation. chempap.org These principles of optimizing oxidant concentration and reaction conditions are directly applicable to the synthesis of this compound to maximize yield and purity.

Table 1: Factors Affecting Periodate Oxidation Yield

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate but can also increase degradation. d-nb.inforesearchgate.net | Moderate temperatures are often optimal to balance kinetics and product stability. |

| pH | Influences the reactivity of both the substrate and the oxidant. researchgate.net | The pH should be controlled to maintain the stability of the starting material and product. |

| Oxidant to Substrate Ratio | A higher ratio can increase the rate but may lead to over-oxidation or side reactions. researchgate.netchempap.org | The stoichiometric amount or a slight excess of periodate is typically used. |

| Reaction Time | Longer reaction times can lead to higher conversion but also potential product degradation. d-nb.info | The reaction should be monitored to determine the optimal time for maximum yield. |

A significant consideration in the large-scale synthesis of dialdehydes using periodate is the cost of the oxidant. pttz.org To improve the economic and environmental sustainability of the process, methods for the regeneration and recycling of the spent periodate (iodate) have been developed. google.comnih.govresearchgate.net

One effective method involves the oxidation of the resulting iodate back to periodate using hypochlorite (B82951) in alkaline conditions. researchgate.net Another promising and environmentally friendly approach is the use of ozone for the regeneration of aqueous periodate solutions. nih.gov This method has been shown to be highly efficient, with complete regeneration of periodate from a 100 mM iodate solution achieved within one hour at room temperature under alkaline conditions (pH 13). nih.gov The development of cyclic processes, where the spent periodate is regenerated and reused, has demonstrated high efficiency, making the production of dialdehyde compounds more cost-effective and sustainable. nih.gov A process using peroxosulfate for the regeneration of periodate has also been described, which is advantageous as it can be carried out at a lower pH, closer to the conditions often used for the oxidation of polysaccharides. google.com

Table 2: Oxidant Regeneration Methods

| Regeneration Agent | Conditions | Advantages |

|---|---|---|

| Sodium Hypochlorite | Alkaline pH researchgate.net | Effective for regenerating periodate. researchgate.net |

| Ozone | Alkaline pH (e.g., pH 13) nih.gov | Clean, low-cost, and highly efficient. nih.gov |

| Peroxosulfate | Acidic to neutral pH (pH 3-8) google.com | Avoids the need for significant pH adjustments between oxidation and regeneration steps. google.com |

Optimization of Reaction Conditions and Yield

Alternative Oxidative Protocols

While periodate oxidation is the most common method, other oxidative protocols can also be employed for the cleavage of vicinal diols. These include the use of oxidants such as ozone and potassium permanganate. researchgate.netgoogle.com Ozonolysis, a well-known method for cleaving carbon-carbon double bonds, can also be applied to the dihydroxylated form of a precursor. researchgate.net

Photo-oxidative cleavage presents another alternative. For instance, visible-light-promoted photo-oxidative cleavage of alkenes has been demonstrated using certain catalysts. nih.gov Although this method is applied to a different functional group, it highlights the potential of photochemical approaches in oxidative cleavage reactions. The development of such alternative methods is driven by the desire for milder reaction conditions and different selectivities.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation to the synthesis of dialdehydes has been explored, for example, in the preparation of macrocyclic Schiff bases from the condensation of dialdehydes with diamines. mdpi.com In this case, microwave heating selectively promoted the formation of the desired macrocycles with improved yields. mdpi.com The use of microwave assistance in the periodate oxidation of Cmp could potentially offer similar advantages, such as a significant reduction in reaction time and improved efficiency. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a sustainable alternative to traditional solvent-based syntheses. rsc.orgnih.gov This solvent-free approach can lead to higher conversions, shorter reaction times, and unique reactivity compared to solution-phase reactions. rsc.org

The mechanochemical polycondensation between a diamine and a dialdehyde has been shown to be a sustainable route for producing conjugated polymers. rsc.org This process not only avoids the use of large quantities of solvents but can also be controlled by the energy input from the ball mill. rsc.org Furthermore, solvent-free mechanochemical methods have been successfully applied to various C-C bond-forming reactions, including aldol (B89426) condensations, demonstrating the broad applicability of this technique. nih.govbeilstein-journals.org For instance, the Wittig reaction, which can convert aldehydes to alkenes, has been performed efficiently under solvent-free mechanochemical conditions. beilstein-journals.org

Biomass-Derived Precursors

The utilization of renewable biomass as a feedstock for chemical synthesis is a cornerstone of green chemistry. Lignin, an abundant biopolymer, can be depolymerized to yield aromatic aldehydes such as vanillin (B372448) and syringaldehyde. researchgate.net These bio-based compounds are being explored as non-toxic, renewable replacements for formaldehyde (B43269) in the synthesis of phenolic resins. researchgate.net

Another important platform chemical derived from biomass is furfural, which can be obtained from the dehydration of pentose (B10789219) sugars. scirp.org Furfural and its derivatives can participate in reactions like aldol condensation to produce larger molecules suitable for use as biofuel precursors. scirp.org The catalytic upgrading of these small, oxygenated molecules derived from biomass is an active area of research aimed at producing sustainable fuels and chemicals. scirp.orgrsc.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for improving the selectivity and efficiency of synthetic reactions, a key goal of green chemistry. In the context of dialdehyde synthesis and derivatization, significant progress has been made in catalyst design.

For instance, peptide-based catalysts have been developed for aldol condensation reactions. wisc.edu These catalysts can exhibit high selectivity for specific products, such as in the macrocyclization of dialdehydes. wisc.edunih.gov The modular nature of peptides allows for the fine-tuning of the catalyst's structure to optimize its activity and selectivity. wisc.edu

In the realm of biomass conversion, the development of efficient catalysts for the amination of biomass-derived oxygenates is a growing field. acs.org These catalysts enable the synthesis of valuable nitrogen-containing chemicals from renewable resources. Furthermore, research into catalytic systems for the condensation of biomass-derived aldehydes and ketones, such as using deep eutectic solvents with Lewis acids, is paving the way for novel biofuel precursors. rsc.org

Synthesis of Polymeric this compound and Macromolecular Analogs

The reactive nature of the aldehyde functional groups makes dialdehydes exceptionally versatile monomers for the synthesis of a diverse range of polymeric materials and complex macromolecules. Methodologies for polymerization range from condensation reactions that form highly porous, cross-linked networks to step-growth polymerizations that yield high molecular weight linear chains. These synthetic strategies allow for the deliberate design of macromolecular structures with tailored properties.

A significant area of research involves the synthesis of Conjugated Microporous Polymers (CMPs), which are a class of organic porous materials characterized by their extended π-conjugated skeletons and permanent nanopores. researchgate.net These materials are typically amorphous and are constructed from rigid aromatic building blocks linked by conjugated bonds. researchgate.netacs.org The synthesis of CMPs often utilizes dialdehyde monomers in various network-forming reactions, including polycondensation and the Alder-Longo method.

One prominent strategy is the polycondensation reaction of a dialdehyde derivative with other monomers. For instance, salen-porphyrin-based conjugated microporous polymers (SP-CMPs) have been constructed through the polycondensation of a salen-dialdehyde derivative and pyrrole (B145914). rsc.orgrsc.org These materials exhibit notable chemical and thermal stability, well-defined micropores, and ordered structural arrays. rsc.org The resulting polymers can serve as supports for nanoparticles, creating heterogeneous catalysts for various chemical reactions. rsc.orgrsc.org The properties of these polymers, such as surface area and porosity, can be finely tuned. For example, a salen-based CMP incorporating zinc (CMP-Salen-Zn) was synthesized by the condensation polymerization of a dialdehyde derivative of Salen-Zn and pyrrole, resulting in a material with a Brunauer–Emmett–Teller (BET) surface area of up to 444.6 m² g⁻¹. researchgate.net

The Alder-Longo method is another key one-pot strategy for synthesizing porphyrin-based porous organic polymers (POPs). rsc.org This approach is based on the acid-catalyzed condensation of aromatic dialdehydes with pyrrole at elevated temperatures, followed by oxidation. rsc.org A significant advantage of this method is that the porphyrin units are formed in-situ during the polymerization, which provides a facile and low-cost route to these complex structures without needing expensive, pre-formed porphyrin monomers. rsc.org Using this method, a series of Fe-porphyrin-based POPs were developed from the reaction of pyrrole with aromatic dialdehydes like terephthaldehyde and biphenyl-dicarboxaldehyde, yielding materials with high BET surface areas ranging from 750 to 875 m² g⁻¹. rsc.org

Table 1: Synthesis and Properties of Conjugated Microporous Polymers (CMPs) from Dialdehydes

| Polymer Name | Monomers | Synthetic Method | Key Research Findings | Reference |

|---|---|---|---|---|

| Salen–porphyrin based CMP (SP-CMP) | Salen-dialdehyde derivative, Pyrrole | Polycondensation | BET surface area of 266 m² g⁻¹; possessed outstanding chemical and thermal stability. rsc.orgrsc.org | rsc.orgrsc.org |

| Salen-based CMP (CMP-Salen-Zn) | Dialdehyde derivative of Salen-Zn, Pyrrole | Condensation Polymerization | Exhibited a BET surface area up to 444.6 m² g⁻¹ and high CO₂ uptake. researchgate.net | researchgate.net |

| Fe–porphyrin-based POPs (POP-1 to POP-3) | Pyrrole, Aromatic dialdehydes (terephthaldehyde, biphenyl-dicarboxaldehyde) | Alder–Longo Method | Possessed relatively high BET surface areas of 750 to 875 m² g⁻¹. rsc.org | rsc.org |

Beyond porous networks, dialdehydes are also used to synthesize other macromolecular architectures. Oxime click chemistry has emerged as a highly efficient method for the rapid synthesis of high molecular weight step-growth polymers under mild conditions. rsc.org In this approach, polymers with a molecular weight of 32 kDa were formed in under 13 minutes at room temperature. rsc.org The versatility of this reaction was demonstrated by the successful polymerization using functional monomers such as the basic dialdehyde, 2,2'-bipyridine-4,4-dicarboxaldehyde. rsc.org

Another class of macromolecular analogs includes cross-linked polymers. Soluble cross-linked polyvinyl alcohol dialdehyde has been synthesized using glutaraldehyde (B144438) as a cross-linking agent for polyvinyl alcohol in an aqueous solution with a strong acid catalyst. google.com This method achieves a high conversion rate of 95% to 100% and produces a polymer that is soluble and meltable, yet possesses good mechanical properties and high-temperature resistance due to its cross-linked structure. google.com

Table 2: Synthesis of Other Macromolecular Analogs from Dialdehydes

| Polymer Type | Monomers | Synthetic Method | Key Research Findings | Reference |

|---|---|---|---|---|

| Step-Growth Polyoxime | 2,2'-bipyridine-4,4-dicarboxaldehyde, Hydroxylamine (B1172632) monomer | Oxime Click Chemistry | Rapid synthesis of 32 kDa polymer at room temperature; tolerant of functional groups. rsc.org | rsc.org |

| Soluble Cross-linked Polyvinyl Alcohol Dialdehyde | Polyvinyl alcohol, Glutaraldehyde | Acid-catalyzed cross-linking | Achieved 95-100% conversion; polymer is soluble with high temperature resistance. google.com | google.com |

Chemical Reactivity and Mechanistic Studies of Cmp Dialdehyde

Nucleophilic Addition Reactions of Cmp Dialdehyde (B1249045)

The carbonyl carbons in the aldehyde groups of Cmp dialdehyde are electrophilic and readily attacked by nucleophiles. savemyexams.comlibretexts.org This reactivity is the basis for several important chemical transformations.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a well-established and reversible acid-catalyzed reaction that involves the elimination of a water molecule. libretexts.orglibretexts.org In the case of a dialdehyde like this compound, this reaction can lead to the formation of complex structures and polymers. The reaction proceeds through a series of reversible steps, starting with the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by intramolecular proton transfer and subsequent elimination of water to form the C=N double bond of the imine. nih.gov

The formation of Schiff bases is highly dependent on the reaction pH, with the optimal rate typically observed around a pH of 5. libretexts.org At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. libretexts.orglibretexts.org

The reaction of dialdehydes with amines containing other donor atoms, such as sulfur, has been explored to synthesize novel Schiff bases with potential applications in coordination chemistry and materials science. For instance, 1,10-phenanthroline-2,9-dicarboxaldehyde has been reacted with sulfur-containing amines like 2-mercaptoaniline and S-alkyl/aryl dithiocarbazates to form new Schiff bases. scirp.org These reactions can be carried out using conventional heating or microwave irradiation, with the latter often leading to a significant reduction in reaction time. scirp.org

The reaction between a dialdehyde and a diamine can lead to the formation of polymeric Schiff bases, which is a key step in the synthesis of certain conjugated microporous polymers. colab.wsrsc.org

Table 1: Examples of Schiff Bases formed from Dialdehydes and Amines

| Dialdehyde | Amine | Product Type | Reference |

|---|---|---|---|

| 1,10-phenanthroline-2,9-dicarboxaldehyde | 2-mercaptoaniline | Schiff Base | scirp.org |

| 1,10-phenanthroline-2,9-dicarboxaldehyde | S-alkyl/aryl dithiocarbazates | Schiff Base | scirp.org |

| 1,10-phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Schiff Base | scirp.org |

| p-benzoldicarbaldehyde | p-phenylenediamine (B122844) | Polymeric Schiff Base (PPI) | d-nb.info |

Aldehydes can react reversibly with water to form hydrates (gem-diols) and with alcohols to form hemiacetals. libretexts.orgwikipedia.org These reactions are typically catalyzed by either acid or base. youtube.com The formation of hydrates and hemiacetals from this compound is an important consideration in its chemistry, as the dialdehyde groups can exist in equilibrium with these forms. nih.govgoogle.com

The extent of hydrate (B1144303) or hemiacetal formation is influenced by the electronic environment of the carbonyl group. Electron-withdrawing groups favor the formation of stable hydrates. nih.gov For dialdehydes derived from polysaccharides like starch, the aldehyde groups can exist in equilibrium as hemiacetals and hemialdals. nih.gov

The mechanism of hemiacetal formation involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. libretexts.org In acid-catalyzed reactions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. youtube.com In base-catalyzed reactions, the alcohol is deprotonated to form a more potent alkoxide nucleophile. youtube.com

The addition of hydrogen cyanide (HCN) to aldehydes results in the formation of cyanohydrins. chemguide.co.uk This reaction is a nucleophilic addition where the cyanide ion (⁻CN) attacks the electrophilic carbonyl carbon. chemguide.co.ukchemistrysteps.com The reaction is typically carried out using a mixture of sodium or potassium cyanide and a weak acid to generate HCN in situ, while still maintaining a supply of free cyanide ions for the nucleophilic attack. chemguide.co.uk The formation of a cyanohydrin introduces a new carbon-carbon bond, making it a synthetically useful reaction. chemistrysteps.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the carbonyl groups of aldehydes. saskoer.calibretexts.org This reaction is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols from aldehydes. The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate in a subsequent workup step. libretexts.orglibretexts.org Given the presence of two aldehyde groups, this compound would be expected to react with two equivalents of an organometallic reagent to yield a diol.

Hydrate and Hemiacetal Formation

Polymerization and Cross-linking Chemistry of this compound

The difunctional nature of this compound makes it a valuable monomer for polymerization and a cross-linking agent for various materials. ontosight.aimdpi.com

This compound can undergo polycondensation with diamines to form polymers containing imine linkages. This type of polymerization falls under the category of step-growth polymerization. youtube.com A notable example is the mechanochemical polycondensation of p-benzoldicarbaldehyde with p-phenylenediamine to produce poly(1,4-phenylene-methylidynenitrilo-1,4-phenylenenitrilo-methylidyne) (PPI). d-nb.inforsc.org This solvent-free approach has been shown to be a sustainable alternative to traditional solution-based polymerization, offering higher conversion rates and shorter reaction times. d-nb.inforsc.org

The mechanism of polycondensation between a dialdehyde and a diamine involves the repeated formation of Schiff base linkages. youtube.com Each step consists of the nucleophilic attack of an amine group on an aldehyde group, followed by the elimination of a water molecule. youtube.com This process continues, leading to the formation of a long polymer chain. Other dialdehydes and diamines can be used in similar polycondensation reactions to synthesize a variety of polymers with tunable properties. nih.gov

Table 2: Research Findings on Polycondensation of Dialdehydes with Diamines

| Monomers | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| p-benzoldicarbaldehyde and p-phenylenediamine | Mechanochemical Polycondensation (Ball Milling) | Higher conversion and shorter reaction time compared to solution methods. Reaction can be controlled by energy input. | d-nb.inforsc.org |

| Dialdehydes, diamines, and phosphites | Kabachnik-Fields Polycondensation | Synthesis of polymers with tunable properties, including zwitterionic and photodegradable polymers. | nih.gov |

Asymmetric polymerization is a powerful technique for creating chiral polymers with ordered, helical structures from achiral or prochiral monomers. rsc.orgnih.gov While specific studies on the asymmetric polymerization of this compound are not prevalent, the principles can be applied. Chiral catalysts or additives can be employed to induce stereoselectivity during the polymerization process.

For instance, chiral porous organic frameworks have been synthesized through asymmetric catalysis, where the chirality is introduced during the polymerization step. mdpi.com The resulting chiral polymers can have applications in asymmetric catalysis and chiral separations. The synthesis of helical poly(aryl isocyanide) block copolymers through asymmetric polymerization-induced crystallization-driven self-assembly demonstrates how chirality can be manifested at multiple length scales. chemrxiv.org In the context of this compound, the use of chiral diamines or a chiral catalyst during the polycondensation reaction could potentially lead to the formation of chiral polymers with unique chiroptical properties.

Aldol (B89426) and Related Condensation Polymerizations

The dialdehyde functionality is a versatile building block for the synthesis of complex macromolecular structures through condensation polymerizations. In the context of conjugated microporous polymers (CMPs), dialdehydes are crucial monomers that react with other multifunctional compounds, such as pyrroles or amines, to create extended, cross-linked networks. researchgate.net The reaction often proceeds via Schiff base chemistry or similar condensation mechanisms. researchgate.netresearchgate.net

A notable example involves the synthesis of a Salen-based conjugated microporous polymer, designated CMP-Salen-Zn. This material is synthesized through the condensation polymerization of a dialdehyde derivative of a Salen-Zn complex with pyrrole (B145914). researchgate.net The reaction forms a robust, porous polymer with excellent thermal stability. researchgate.net The resulting CMPs possess highly ordered catalytic units, making them promising for applications in sustainable catalysis, such as CO2 fixation reactions. researchgate.net The choice of monomers and the type of coupling reaction can significantly influence the resulting properties of the CMP, including its structure, porosity, and electronic behavior. acs.org

| Catalyst System | Monomers | Polymer Product | Key Characteristics | Application |

| Condensation Polymerization | Dialdehyde derivative of Salen-Zn, Pyrrole | CMP-Salen-Zn | Excellent thermal stability, highly ordered catalytic units | CO2 fixation reactions researchgate.net |

This table summarizes the components and outcomes of a condensation polymerization reaction involving a dialdehyde derivative to form a Conjugated Microporous Polymer (CMP).

The fundamental mechanism of these polymerizations is the aldol-type condensation, where an enolate or enol equivalent reacts with a carbonyl group. When bifunctional or polyfunctional monomers like dialdehydes are used, this reaction can proceed in a stepwise manner to build long polymer chains or cross-linked networks. researchgate.net

Controlled Cross-linking Architectures

Dialdehydes are highly effective cross-linking agents capable of forming stable covalent bonds with functional groups present in various polymers, particularly those containing primary amine groups, such as proteins. This reactivity is harnessed to create controlled three-dimensional architectures like hydrogels with enhanced mechanical properties and stability. researchgate.net

Pullulan dialdehyde (PDA), derived from the oxidation of carboxymethyl pullulan (CMP), serves as an efficient macromolecular crosslinker for gelatin. researchgate.net The cross-linking occurs via a Schiff's base reaction between the aldehyde groups of PDA and the free amino groups (e.g., from lysine (B10760008) residues) of the gelatin protein chains. researchgate.net This reaction forms stable imine (C=N) bonds, creating a robust and highly cross-linked hydrogel network. researchgate.net

The mechanical strength of these resulting hydrogels is directly influenced by the concentration of the pullulan dialdehyde. As the amount of PDA increases, the cross-linking density within the hydrogel network rises, leading to a significant improvement in compressive stress and a decrease in the swelling and degradation rate. researchgate.net For instance, gelatin hydrogels cross-linked with an optimal concentration of PDA can exhibit compressive stress up to 152 times higher than that of pure gelatin hydrogel. researchgate.net This method allows for the creation of biocompatible and non-cytotoxic materials suitable for biomedical applications. researchgate.net

| PDA Concentration (w/v %) | Compressive Stress at 80% Strain (MPa) | Swelling Ratio (g/g) |

| 0.5% | ~1.5 | ~25 |

| 1.0% | ~3.0 | ~20 |

| 2.0% | ~5.8 | ~15 |

This table illustrates the effect of Pullulan Dialdehyde (PDA) concentration on the mechanical and physical properties of cross-linked gelatin hydrogels, based on findings presented in related studies. researchgate.net

Redox Chemistry of this compound

The redox chemistry of dialdehydes is characterized by the dual reactivity of their aldehyde groups, which can undergo both oxidation and reduction.

The term "this compound" often refers to dialdehydes produced from the selective oxidation of carbohydrate polymers, such as carboxymethyl pullulan or cellulose (B213188). researchgate.netdiva-portal.org The synthesis of these dialdehydes is itself an oxidation reaction, typically achieved by the periodate (B1199274) oxidation of vicinal diols present in the anhydroglucose (B10753087) units of the polysaccharide. diva-portal.orgnih.gov This reaction cleaves the C2-C3 bond, converting the hydroxyl groups into aldehyde functionalities. diva-portal.org The degree of oxidation is a critical parameter that determines the number of aldehyde groups and thus the reactivity of the resulting material. diva-portal.org

Once formed, the aldehyde groups of the this compound can be further oxidized to carboxylic acids. This transformation follows standard aldehyde oxidation mechanisms, which can be accomplished using various oxidizing agents. The oxidation of aldehydes to carboxylic acids is a common reaction in organic chemistry. acs.org This process can be used to further modify the chemical properties of the polymer, for instance, by introducing negative charges and altering its solubility and chelating properties.

The aldehyde groups in a this compound can be readily reduced to primary alcohols or transformed into primary or secondary amines, offering pathways to new functional materials.

Reduction to Alcohols: The reduction of a dialdehyde yields a dialcohol. This transformation can be accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH4). This process converts the carbonyl groups back into hydroxyl groups, altering the polymer's structure and properties, such as its hydrophilicity and reactivity.

Reductive Amination to Amines: A more versatile transformation is reductive amination, which converts the aldehyde groups into amino groups in a one-pot reaction. nih.govwikipedia.org This process involves the reaction of the dialdehyde with a primary or secondary amine to form an intermediate imine (Schiff base), which is then reduced in situ to a stable amine. wikipedia.orgmasterorganicchemistry.com Reagents like 2-picoline borane (B79455) or sodium cyanoborohydride (NaBH3CN) are often used as they can selectively reduce the imine in the presence of the starting aldehyde. nih.govmasterorganicchemistry.com

The reductive amination of dialdehyde cellulose (a close analogue to carboxymethyl pullulan dialdehyde) has been studied extensively to generate novel bioderived thermoplastics. nih.gov The properties of the resulting diamine cellulose depend significantly on the nature of the amine used in the reaction. nih.gov

| Reactant Amine | Resulting Functional Group | Conversion Rate (%) | Glass Transition Temp. (Tg) |

| Aniline | -NH-Ph | High | 112 °C |

| Butylamine | -NH-(CH₂)₃CH₃ | Moderate | 71 °C |

| Hexylamine | -NH-(CH₂)₅CH₃ | Moderate | 75 °C |

This table summarizes the results of the reductive amination of dialdehyde cellulose with various primary amines, demonstrating how the introduced side chain affects the material's properties. nih.gov

Oxidation Pathways and Mechanisms

Intramolecular Reaction Dynamics of this compound

When the two aldehyde groups of a dialdehyde molecule are positioned appropriately within a flexible carbon chain, they can react with each other in an intramolecular fashion. A key example of such a process is the intramolecular aldol condensation. nih.gov This reaction is a powerful method for forming cyclic compounds, particularly five- and six-membered rings, which are thermodynamically favored. doubtnut.com

In an intramolecular aldol reaction, an enolate is formed at the alpha-carbon of one aldehyde group, which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde group within the same molecule. libretexts.org This is followed by a dehydration step to yield a cyclic α,β-unsaturated aldehyde. libretexts.org

Studies using α/β-peptide catalysts have demonstrated the efficient macrocyclization of dialdehydes via intramolecular aldol condensation. nih.gov For example, a dialdehyde can be converted into a macrocyclic product with high yield under specific catalytic conditions. The efficiency of the cyclization can be sensitive to reactant concentration, with lower concentrations favoring the intramolecular reaction over intermolecular polymerization. nih.gov

| Reactant | Catalyst | Concentration | Yield of Macrocycle |

| Dialdehyde 1b | α/β-peptide E2 | 10 mM | 76% |

| Dialdehyde 1b | α/β-peptide E2 | 2.5 mM | 92% |

This table shows the yield of a macrocyclization reaction via intramolecular aldol condensation of a dialdehyde, highlighting the influence of reactant concentration. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Cmp Dialdehyde Research

Quantitative Determination of Aldehyde Content and Degree of Oxidation

The degree of oxidation, which corresponds to the aldehyde content, is a critical parameter for characterizing Cmp dialdehyde (B1249045). Several methods are employed for its quantitative determination.

Hydroxylamine (B1172632) Hydrochloride Titration

A widely used and reliable method for determining the aldehyde content in oxidized polysaccharides and nucleosides is titration with hydroxylamine hydrochloride. diva-portal.orgresearchgate.netresearchgate.net This technique is based on the reaction of aldehyde groups with hydroxylamine hydrochloride, which forms an oxime and releases a stoichiometric amount of hydrochloric acid (HCl). diva-portal.orgresearchgate.net The reaction is typically carried out under slightly acidic conditions (pH 4) to facilitate the reaction while minimizing side reactions. researchgate.net

The procedure involves dispersing a known amount of the Cmp dialdehyde sample in a hydroxylamine hydrochloride solution with a pre-adjusted pH. researchgate.net After allowing the reaction to proceed to completion, the released HCl is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) back to the initial pH. diva-portal.orgresearchgate.net The amount of NaOH consumed is then used to calculate the molar amount of aldehyde groups present in the sample. researchgate.net This method is valued for its accuracy, though it can be time-consuming. diva-portal.org

Table 1: Key Steps in Hydroxylamine Hydrochloride Titration

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | A precise weight of dry, oxidized sample is dispersed in water. | To ensure accurate starting material for quantification. |

| 2. Reagent Preparation | A hydroxylamine hydrochloride solution is prepared and its pH is adjusted to a specific value (e.g., pH 4). researchgate.net | To provide the reactant and a controlled reaction environment. |

| 3. Reaction | The sample dispersion is mixed with the hydroxylamine hydrochloride solution and allowed to react for a set time (e.g., 2 hours). researchgate.net | To ensure complete conversion of aldehyde groups to oximes with the release of HCl. |

| 4. Titration | The reaction mixture is titrated with a standardized NaOH solution back to the initial pH. researchgate.net | To neutralize the released HCl and determine its quantity. |

Colorimetric and Spectrophotometric Techniques

Colorimetric and spectrophotometric methods offer sensitive and often rapid alternatives for quantifying aldehydes. researchgate.net These techniques rely on the reaction of the aldehyde groups with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the aldehyde concentration. researchgate.net The measurement is typically performed using a colorimeter or a spectrophotometer at a specific wavelength. slideshare.netscribd.com

These methods are advantageous due to their high sensitivity and suitability for analyzing a large number of samples. researchgate.net The choice of reagent and reaction conditions is critical to ensure specificity and accuracy. For any spectrophotometric analysis, Beer's Law, which establishes a linear relationship between absorbance and concentration, is the fundamental principle. slideshare.net

Nitrate (B79036) Analysis Methodologies

A more indirect but highly sensitive method for determining the aldehyde content involves a two-step sequential process leading to nitrate analysis. ncsu.edu This approach first utilizes the reaction with hydroxylamine to convert the aldehyde groups into oxime groups. ncsu.edu Subsequently, these oxime groups are oxidized, typically using a strong oxidizing agent like persulfate, to produce nitrate ions (NO₃⁻). ncsu.edu

The resulting nitrate concentration can then be quantified using highly sensitive analytical techniques such as ion chromatography or ultraviolet (UV) absorption spectroscopy. ncsu.edu This method's high sensitivity makes it particularly useful for samples with a low degree of oxidation. ncsu.edu

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for monitoring the progress of the oxidation reaction.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and is widely used to confirm the formation of this compound. cellulosechemtechnol.ronih.gov The key spectral change observed upon the periodate (B1199274) oxidation of CMP is the appearance of a new, distinct absorption band corresponding to the carbonyl (C=O) stretching vibration of the newly formed aldehyde groups. cellulosechemtechnol.rochalmers.se

This characteristic aldehyde peak typically appears in the region of 1720-1740 cm⁻¹. chalmers.seresearchgate.net Concurrently, a decrease in the intensity of the broad band associated with the hydroxyl (O-H) groups of the original ribose ring may be observed. chalmers.se In some cases, a band around 885-890 cm⁻¹ may appear or intensify, which is attributed to the formation of hemiacetal structures between the aldehyde groups and nearby hydroxyls. cellulosechemtechnol.rochalmers.seresearchgate.net FTIR can thus provide clear qualitative evidence of successful oxidation. cellulosechemtechnol.ro

Table 2: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~1730 | C=O stretch | Appearance confirms the formation of aldehyde groups. cellulosechemtechnol.roresearchgate.net |

| ~3400 | O-H stretch | Decrease in intensity indicates consumption of ribose hydroxyl groups. chalmers.se |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

NMR spectroscopy provides detailed information about the atomic-level structure of this compound, allowing for unambiguous structural confirmation.

¹H-NMR (Proton NMR): The most definitive evidence for the formation of this compound in ¹H-NMR spectra is the appearance of signals corresponding to the aldehyde protons (CHO). These protons are highly deshielded and typically resonate in the 9.0-10.0 ppm region of the spectrum. researchgate.netresearchgate.net The exact chemical shift can be influenced by the solvent and the potential for the aldehyde to exist in equilibrium with hydrated or hemiacetal forms. researchgate.net

¹³C-NMR (Carbon-13 NMR): In the ¹³C-NMR spectrum, the formation of aldehyde groups is confirmed by the appearance of new signals in the highly downfield region of 180-200 ppm. semanticscholar.orghep.com.cn These signals are characteristic of carbonyl carbons in aldehydes. The signals of the original ribose carbons (C2' and C3') that were oxidized will disappear and be replaced by these new aldehyde carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C-NMR experiment that helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org This technique is particularly useful for confirming the assignments made in the standard ¹³C-NMR spectrum. A DEPT experiment can definitively identify the signals in the 180-200 ppm range as belonging to CH groups (methine carbons of the aldehyde), providing further structural verification. libretexts.org

Table 3: Typical NMR Chemical Shifts for this compound

| Nucleus | Type | Typical Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹H | Aldehyde proton (-CHO) | 9.0 - 10.0 | Unambiguous evidence of aldehyde group formation. researchgate.netresearchgate.net |

X-ray Diffraction (XRD) Analysis of this compound-Derived Materials

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. contractlaboratory.com It provides information on phase identification, crystal structure, and crystallinity. contractlaboratory.comcarleton.edu In the context of this compound-derived materials, particularly those based on polymers like starch or cellulose (B213188), XRD is employed to assess the changes in crystallinity that occur upon modification.

The introduction of dialdehyde groups into a polymer backbone, such as in the creation of dialdehyde starch, often leads to a disruption of the material's original crystalline order. This process results in a more amorphous structure. For instance, research on materials made from potato starch modified with dialdehyde starch (DS) has shown a decrease in the crystallinity index (Xc) compared to the native starch. mdpi.com The XRD patterns of native starch typically show characteristic peaks corresponding to its semi-crystalline nature. mdpi.com Upon the addition of dialdehyde starch, these peaks can diminish in intensity, indicating amorphization. mdpi.com This structural change to a more amorphous state has been correlated with altered physical properties, such as improved barrier characteristics in films. mdpi.com

In one study, the crystallinity index of a native starch film was measured at 26%. mdpi.com The incorporation of dialdehyde starch, along with other additives, influenced the reorganization of the crystallographic structure, leading to amorphization. mdpi.com This shift is significant as it affects the mechanical and barrier properties of the final material.

Table 1: Illustrative XRD Data for Starch-Based Films

| Sample Composition | Crystallinity Index (Xc) | Key Observation |

| Native Starch (NS) Film | 26% | Semicrystalline nature confirmed. mdpi.com |

| NS with Dialdehyde Starch (DS) | Lower than NS | Increased amorphization observed. mdpi.com |

This table is illustrative, based on findings from studies on dialdehyde starch. mdpi.com

Other Spectroscopic Methods (e.g., NIR, Raman)

Near-Infrared (NIR) and Raman spectroscopy are vibrational spectroscopic techniques widely used for the qualitative and quantitative analysis of materials. researchgate.net They are rapid, non-destructive, and can provide detailed information about chemical composition and molecular structure, making them valuable for studying this compound. researchgate.netmdpi.com

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light, providing a chemical fingerprint of a sample. mdpi.com It is highly specific to molecular structure and can be used to confirm the interactions between this compound and other components in a blend. For example, in studies of dialdehyde starch mixed with other compounds, Raman spectroscopy has been used to examine the chemical structure and confirm component interactions. mdpi.com It can detect changes in specific functional groups, offering insights into crosslinking reactions or other modifications. Compared to NIR, Raman often provides sharper, more resolved spectral features and can be superior for producing chemical images that represent the true surface distribution of components. nih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. It is particularly sensitive to overtones and combination bands of vibrations from C-H, N-H, and O-H bonds. researchgate.net While its spectral bands are often broad and overlapping, making component differentiation challenging, NIR is very fast and has a significant advantage in process monitoring due to its ability to analyze samples in-line. researchgate.netmdpi.com It is less sensitive to ambient light compared to Raman. mdpi.com Both NIR and Raman have been successfully used to monitor blend uniformity in pharmaceutical manufacturing, even for low-concentration active ingredients. researchgate.net

Table 2: Comparison of Raman and NIR Spectroscopy for this compound Analysis

| Feature | Raman Spectroscopy | Near-Infrared (NIR) Spectroscopy |

| Principle | Inelastic light scattering. mdpi.com | Absorption of light (overtones & combinations). researchgate.net |

| Spatial Resolution | Generally higher. nih.gov | Generally lower. mdpi.com |

| Spectral Features | Sharp, well-resolved peaks. nih.gov | Broad, overlapping bands. researchgate.netmdpi.com |

| Key Applications | Detailed structural analysis, chemical imaging, confirmation of interactions. mdpi.comnih.gov | Rapid analysis, in-line process monitoring, blend uniformity. researchgate.netrheavita.com |

| Sensitivity | Can be affected by fluorescence. helsinki.fi | Low sensitivity for compounds below 0.1% concentration. researchgate.net |

Chromatographic and Microscopic Analysis

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is an essential technique for characterizing polymers. wikipedia.orgresolvemass.ca It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI). wikipedia.orgresolvemass.calcms.cz

For polymeric materials derived from or crosslinked with this compound, GPC is critical for understanding how the modification process affects the polymer's molecular weight. For instance, crosslinking reactions would lead to an increase in molecular weight, which can be quantified by a shift in the GPC elution profile to shorter retention times. Conversely, degradation or hydrolysis, which can occur during the preparation of some dialdehydes, would result in a decrease in molecular weight. GPC provides the data necessary to monitor the progress of polymerization or crosslinking reactions and to ensure the final product has the desired molecular characteristics for a specific application. youtube.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. ri.se In the study of this compound-derived materials, SEM provides direct visual evidence of changes in surface texture, porosity, and particle shape resulting from chemical modifications.

For example, SEM analysis of films made from gelatin crosslinked with dialdehyde quince seed gum revealed changes in the surface morphology with varying blend ratios. researchgate.net Similarly, images of dialdehyde cellulose (DAC) can show alterations from the original fibrous structure of cellulose. researchgate.net SEM is often used to confirm the effects of crosslinking, which may lead to a more compact and less porous surface structure. This morphological information is vital for correlating the material's structure with its functional properties, such as mechanical strength or barrier performance.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface with sub-nanometer resolution. measurlabs.comatriainnovation.com It is used to quantify surface roughness and characterize nanoscale features. measurlabs.comeag.com

In the context of this compound-based materials, AFM is particularly useful for analyzing the surface of films and coatings. Studies on films incorporating dialdehyde starch have used AFM to examine the surface topography. mdpi.com The technique can quantitatively measure parameters like average roughness, which can be influenced by the introduction of this compound and its interaction with the polymer matrix. These nanoscale surface characteristics are critical as they influence adhesion, friction, and biocompatibility. atriainnovation.com AFM can operate in different modes, including tapping mode, which is suitable for delicate samples that could be damaged by other methods. measurlabs.comeag.com

Table 3: Microscopic Analysis Techniques for this compound-Derived Materials

| Technique | Information Obtained | Typical Application for this compound |

| GPC | Molecular weight distribution (Mn, Mw, PDI). wikipedia.orgresolvemass.ca | Characterizing polymers after modification or crosslinking. |

| SEM | Surface morphology, microstructure, porosity. ri.se | Visualizing changes in texture of crosslinked films or modified fibers. researchgate.netresearchgate.net |

| AFM | 3D surface topography, quantitative surface roughness. measurlabs.comatriainnovation.com | Analyzing the nanoscale surface profile of films to assess homogeneity and texture. mdpi.com |

Process Analytical Technologies (PAT) for In-line Monitoring

Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.combruker.comglobalresearchonline.net The goal is to ensure final product quality by building it into the process rather than relying solely on end-product testing. bruker.com

For processes involving this compound, such as its synthesis or its use as a crosslinking agent, PAT provides a mechanism for real-time monitoring and control. Spectroscopic tools like NIR and Raman are cornerstone PAT instruments. rheavita.comglobalresearchonline.net They can be integrated directly into a reaction vessel or a processing line to provide continuous data on reactant consumption, product formation, or the degree of crosslinking. mt.com

For example, an in-line NIR or Raman probe could monitor the disappearance of aldehyde peaks or the formation of new bonds (e.g., Schiff bases) during a crosslinking reaction in real-time. This allows for precise control over the reaction endpoint, ensuring consistent product quality and optimizing process efficiency. rheavita.comamericanpharmaceuticalreview.com By understanding the relationship between process parameters and quality attributes, manufacturers can implement feedback control loops to adjust the process on the fly, reducing batch-to-batch variability and minimizing rejects. rheavita.combruker.com

Theoretical and Computational Investigations of Cmp Dialdehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules by solving the Schrödinger equation, albeit with approximations. chemrxiv.org These first-principles methods can elucidate the distribution of electrons and predict molecular properties without prior experimental data. chemrxiv.org

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has become a popular and effective computational method for studying the electronic structure and reactivity of molecules. researchgate.net Instead of the complex many-electron wavefunction, DFT focuses on the electron density, providing a computationally more tractable approach to derive important chemical concepts. researchgate.net For dialdehyde-containing molecules, such as derivatives of dialdehyde (B1249045) cellulose (B213188), DFT calculations are employed to verify molecular structures and analyze key reactivity indicators. researchgate.netresearchgate.net

Theoretical studies on various aldehydes and dialdehydes utilize DFT to calculate a range of reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in predicting the molecule's behavior in chemical reactions. chemmethod.comchemmethod.com For instance, the HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Key reactivity descriptors that can be calculated for Cmp dialdehyde using DFT are summarized in the table below. These parameters provide a quantitative basis for understanding its electrophilic and nucleophilic nature, which is central to its cross-linking capabilities.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | µ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, can identify the electron-rich and electron-deficient regions of this compound. researchgate.netresearchgate.net The MEP map would visually highlight the electrophilic character of the aldehyde carbons, confirming them as the primary sites for nucleophilic attack by amino groups on proteins or other biomolecules. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict spectroscopic data, such as NMR, IR, and UV-Vis spectra, which can aid in the structural elucidation of complex molecules. scirp.orgarxiv.org For this compound, quantum chemical calculations can predict its key spectroscopic features.

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum, which is influenced by the π-systems in the cytosine base and the carbonyl groups of the dialdehyde. researchgate.net

Similarly, the vibrational frequencies corresponding to an IR spectrum can be calculated using DFT. nih.gov This would allow for the identification of characteristic peaks, such as the C=O stretching vibrations of the aldehyde groups and the various vibrations associated with the ribose, phosphate (B84403), and cytosine moieties.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure. Machine learning approaches, trained on large datasets of experimental and calculated spectra, are also emerging as powerful tools for rapid and accurate prediction of spectroscopic properties. arxiv.orgmpg.de

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies, IR Intensities |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO) | ¹H and ¹³C Chemical Shifts |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of larger systems over time. wustl.edufrontiersin.org These methods are invaluable for exploring the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis of this compound

Computational methods, often combining systematic or stochastic searches with energy minimization using molecular mechanics force fields, can map the potential energy surface of the molecule. jst.go.jp For related sugar nucleotides, NMR analysis combined with periodate (B1199274) oxidation has been used to study the conformation of the sugar moiety. acs.org A similar approach, integrating experimental data with computational modeling, could be applied to this compound. The analysis would focus on the dihedral angles around the glycosidic bond (linking the cytosine base to the ribose), the C4'-C5' bond, and the bonds within the opened ribose ring, to determine the preferred spatial arrangement of the nucleobase, phosphate group, and the two aldehyde functions. biorxiv.org

Intermolecular Interaction Studies (e.g., with polymers, enzymes)

The primary application of this compound is as a cross-linking agent, which relies on its ability to form stable intermolecular interactions, particularly covalent bonds with proteins and polymers. chemmethod.comnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate these interactions at an atomic level. nih.govplos.org

Molecular docking can predict the preferred binding orientation of this compound within the active site of an enzyme or at the surface of a protein. nih.govresearchgate.net It scores different poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.gov This can identify key amino acid residues (e.g., lysine (B10760008), with its primary amine) that are likely to react with the aldehyde groups. amazon.com

MD simulations can then be used to study the dynamic behavior of the this compound-protein or this compound-polymer complex over time. plos.org These simulations provide insights into the stability of the complex, the role of water molecules, and the conformational changes that may occur upon binding. plos.org By analyzing the trajectories, one can quantify different types of interactions and their persistence. rsc.org For instance, simulations could reveal how the initial non-covalent binding positions the aldehyde groups optimally for the subsequent covalent Schiff base formation.

| Interacting Partner | Computational Method | Investigated Properties |

|---|---|---|

| Enzymes/Proteins | Molecular Docking | Binding site identification, preferred orientation, binding affinity score. |

| Enzymes/Proteins | Molecular Dynamics (MD) | Complex stability, conformational changes, role of specific amino acids (e.g., Lysine), interaction energies. |

| Polymers (e.g., Chitosan) | Molecular Dynamics (MD) | Hydrogen bonding networks, covalent bond formation dynamics, effect on polymer conformation. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire reaction pathway, including transition states and intermediates, which are often difficult to detect experimentally. researchgate.neteijppr.com

The key reaction of this compound is the formation of a Schiff base with primary amines. researchgate.net Theoretical studies on Schiff base formation typically show a two-step mechanism: (1) nucleophilic addition of the amine to the aldehyde's carbonyl carbon to form a carbinolamine intermediate, and (2) dehydration of the carbinolamine to yield the final imine (Schiff base). science.gov

Quantum chemical calculations, particularly using DFT, can be used to model this reaction for this compound. science.gov By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. science.gov This profile reveals the activation energy for each step, allowing the identification of the rate-determining step. science.gov Such studies can also investigate the role of catalysts, such as general acid or base catalysis, which is often important in Schiff base formation. researchgate.net For example, calculations could explore how a nearby amino acid residue in an enzyme's active site might facilitate proton transfer during the reaction, thereby lowering the activation barrier. science.gov

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, used to determine the feasibility and rate of chemical reactions by calculating the energy of the "transition state"—the highest energy point along a reaction pathway. For the synthesis of CMPs from dialdehyde precursors, this involves modeling the polymerization reactions, such as aldol (B89426) condensations, Schiff-base formations, or Sonogashira-Hagihara cross-coupling reactions. unimore.itmagtech.com.cnaiche.org

Density Functional Theory (DFT) is a common quantum mechanical method for these analyses. unimore.itmdpi.com By mapping the potential energy surface, researchers can identify the structure of the transition state and calculate the activation energy barrier. A lower activation energy implies a faster reaction rate. For instance, in polymerization mechanisms, DFT calculations can elucidate the elementary steps, such as the initial monomer activation, bond formation, and catalyst regeneration cycles. unimore.it

Vibrational frequency calculations are performed to confirm that the calculated structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. unimore.it These calculations also provide thermodynamic data, such as the Gibbs free energy of activation (ΔG‡), which is crucial for comparing different reaction pathways.

Table 1: Illustrative Transition State Analysis Data for a Hypothetical Dialdehyde Reaction

| Reaction Step | Method/Basis Set | Solvent | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Aldol Addition | DFT/B3LYP/6-31G(d) | Ethanol | 15.2 | 20.5 |

| Dehydration | DFT/B3LYP/6-31G(d) | Ethanol | 21.8 | 27.1 |

| Schiff-Base Formation | DFT/M06-2X/def2-TZVP | Toluene | 12.5 | 18.3 |

This table is illustrative and does not represent a specific "this compound" but demonstrates typical data obtained from transition state analyses of condensation reactions.

Reaction Pathway Prediction

Computational methods are invaluable for predicting the most likely reaction pathways, especially when multiple products are possible. mdpi.com In the synthesis of CMPs, dialdehydes can react with various co-monomers, and predicting the resulting polymer structure—including its connectivity, topology, and defects—is a significant challenge. mdpi.com

Simulations can also account for the influence of the reaction environment, such as the solvent, which can significantly impact the polymer's properties like porosity. rsc.org For instance, simulations have shown that solvent choice has a minimal impact on the polymer core's microstructure but influences the meso- to microporosity ratio at the particle edges due to differences in phase separation. rsc.org Advanced simulation methods can even model the entire synthetic process, from monomer dissolution to the growth of polymer clusters and their eventual precipitation, providing a holistic view of the material's formation. rsc.orglancs.ac.uk

Table 2: Predicted Reaction Outcomes for Dialdehyde Monomers under Different Conditions

| Dialdehyde Monomer | Co-monomer | Catalyst/Conditions | Predicted Major Product | Predicted Porosity |

| Terephthalaldehyde | 1,4-Phenylenediamine | Acetic Acid | Imine-linked 2D network | Microporous |

| Isophthalaldehyde (B49619) | 1,3,5-Triaminobenzene | Sc(OTf)₃ | Imine-linked 3D network | Meso/Microporous |

| 2,5-Thiophenedicarboxaldehyde | 1,4-Diethynylbenzene | Pd(PPh₃)₄/CuI | Sonogashira-coupled network | Microporous |

This table provides hypothetical examples based on known CMP synthesis principles.

Catalytic Process Simulations

Beyond their synthesis, CMPs derived from dialdehydes are widely studied for their applications in heterogeneous catalysis. magtech.com.cnacs.org Their high surface area, tunable porosity, and the ability to incorporate catalytically active sites into their framework make them promising materials for various chemical transformations. mdpi.comacs.org

Computational simulations are essential for understanding how these materials function as catalysts. By modeling the interaction of reactant molecules with the active sites within the CMP's pores, researchers can elucidate the complete catalytic cycle. semanticscholar.org For example, DFT calculations are routinely used to study the mechanism of CO₂ fixation and conversion catalyzed by CMPs. frontiersin.orgfrontiersin.org These simulations can identify the most favorable binding sites for CO₂, calculate the energy barriers for its activation and subsequent reaction with other substrates (like epoxides), and explain how the catalyst's structure influences its activity and selectivity. frontiersin.orgmdpi.com

These computational models can predict how modifying the dialdehyde or other monomers used in the CMP synthesis will affect the final catalyst's performance. researchgate.net For instance, introducing specific functional groups or heteroatoms can alter the electronic properties of the active site, enhancing its catalytic efficiency. frontiersin.orglabapress.com This predictive power accelerates the discovery and optimization of new catalytic systems for applications in sustainable chemistry, such as photocatalytic hydrogen evolution or CO₂ reduction. researchgate.net

Table 3: Simulated Catalytic Performance of Functionalized CMPs

| CMP Catalyst | Active Site | Reaction Simulated | Key Simulation Finding | Predicted Efficacy |

| Porphyrin-CMP | Metalloporphyrin (Fe, Co) | CO₂ Cycloaddition | Metal center activates epoxide ring | High Conversion |

| Triazine-CMP | Nitrogen-rich triazine | Photocatalytic H₂ Evolution | Efficient charge separation | High Quantum Yield |

| Bipyridine-CMP | Bipyridine-Metal Complex (Re, Ir) | CO₂ Reduction | Stabilization of reaction intermediate | High Selectivity for CO |

This table is a composite of findings for different CMP systems and illustrates the type of data generated by catalytic simulations.

Applications of Cmp Dialdehyde in Advanced Materials and Biocatalysis

Cmp Dialdehyde (B1249045) as a Cross-linking Agent

Cross-linking is a fundamental process in polymer science that enhances the mechanical and thermal properties of materials. Cmp dialdehyde has emerged as an effective cross-linking agent due to its reactive aldehyde groups.

In polymer chemistry, this compound is utilized to create robust and stable three-dimensional networks in various materials. nih.gov Its dialdehyde functionality allows it to react with and bridge polymer chains, leading to the formation of cross-linked structures. This process is crucial in the production of hydrogels, films, and coatings with tailored properties. nih.govdntb.gov.ua

Hydrogels cross-linked with dialdehyde compounds exhibit enhanced structural integrity and controlled swelling behavior. researchgate.netresearchgate.netacs.org For instance, the use of dialdehyde starch as a cross-linker in hydrogels improves their homogeneity and strength. nih.gov Similarly, thin films and coatings modified with this compound show improved mechanical resistance and surface characteristics. nih.govdntb.gov.uamdpi.com The cross-linking process can lead to films that are more resistant to rupture and less elastic. nih.gov

Here is an interactive data table summarizing the effect of dialdehyde cross-linking on various polymer materials:

| Material | Cross-linking Agent | Observed Improvements |

| Hydrogels | Dialdehyde Starch | Enhanced homogeneity and strength nih.gov |

| Thin Films | Dialdehyde Starch | Increased resistance to rupture, decreased elasticity nih.gov |

| Coatings | Chitosan (B1678972)/Dialdehyde Starch | Adherent and self-healing properties dntb.gov.ua |

| Gelatin Hydrogels | Pullulan Dialdehyde | Significantly high mechanical strength researchgate.net |

This compound is particularly effective in cross-linking natural biopolymers, which are widely used in biomedical and food applications. The aldehyde groups of this compound react with the functional groups present in these biopolymers, such as the amino groups in chitosan, collagen, silk fibroin, and gelatin, and the hydroxyl groups in cellulose (B213188) and starch. nih.govmdpi.comresearchgate.netmdpi.com

This cross-linking modifies the physicochemical properties of the biopolymers, leading to materials with improved characteristics. For example, cross-linking collagen with dialdehyde starch enhances its thermal stability and mechanical properties. mdpi.com When used with chitosan, dialdehyde compounds can create films with better mechanical and thermal properties. nih.gov Similarly, three-dimensional scaffolds made from collagen, silk fibroin, and chitosan blends and cross-linked with dialdehyde starch show high swelling capacity and porosity, which are desirable for tissue engineering applications. mdpi.commdpi.com The reaction between the aldehyde groups of the dialdehyde and the amino groups of the proteins forms a stable Schiff base linkage. nih.govmdpi.com

The following table details the interactions between this compound and various natural biopolymers:

| Biopolymer | Interacting Functional Group | Resulting Properties |

| Cellulose | Hydroxyl groups | Improved mechanical and thermal properties researchgate.net |

| Starch | Hydroxyl groups | Enhanced strength and water resistance nih.gov |

| Chitosan | Amino groups | Increased mechanical strength and thermal stability nih.gov |

| Collagen | Amino groups | Enhanced thermal stability and mechanical properties mdpi.com |

| Silk Fibroin | Amino groups | Improved physicochemical properties for tissue engineering mdpi.comresearchgate.netmdpi.com |

| Gelatin | Amino groups | High mechanical strength in hydrogels researchgate.net |

A key advantage of using this compound as a cross-linking agent is the ability to tune the cross-linking density and, consequently, the mechanical properties of the resulting material. sci-hub.senih.gov By varying the concentration of the dialdehyde cross-linker, it is possible to control the number of cross-links formed within the polymer matrix. nih.govmdpi.com

An increase in the cross-linking agent concentration generally leads to a higher cross-linking density. nih.gov This, in turn, results in materials with increased hardness, stiffness, and reduced elasticity. nih.govnih.gov For example, in hydrogels, a higher cross-linking density can lead to a decrease in the swelling ratio and an increase in mechanical strength. mdpi.comresearchgate.net This tunability allows for the precise design of materials with specific mechanical characteristics tailored to their intended application, from soft and flexible hydrogels to rigid and durable films.

Research has shown that the mechanical properties of materials like collagen films can be significantly altered by adjusting the amount of dialdehyde starch used for cross-linking. mdpi.com Similarly, the hardness and indentation modulus of poly(vinylphosphonate)-based hydrogels increase with a higher degree of cross-linking. nih.gov

With Natural Biopolymers (e.g., cellulose, starch, chitosan, collagen, silk fibroin, gelatin)

This compound in Enzyme Immobilization and Biocatalysis

Enzyme immobilization is a critical technology in biocatalysis, enhancing the stability and reusability of enzymes for industrial applications. researchgate.netnumberanalytics.commdpi.com this compound plays a significant role in this field through covalent immobilization techniques.

Covalent immobilization involves the formation of strong, stable bonds between the enzyme and a support material, which prevents enzyme leaching. numberanalytics.comacademie-sciences.frmdpi.comnih.gov this compound is utilized in this process as a cross-linking agent to activate support materials or to directly link enzyme molecules. utm.mymdpi.com

The aldehyde groups on the this compound can react with the amine groups on the surface of enzymes, such as lysine (B10760008) residues, to form covalent bonds. mdpi.comsprpages.nl This method can be applied to various supports, including those based on natural polymers like cellulose and starch. nih.gov For instance, cellulose can be oxidized to form dialdehyde cellulose, which then serves as a reactive matrix for covalently immobilizing enzymes or other molecules like collagen peptides. researchgate.net This covalent attachment ensures that the enzyme remains firmly bound to the support, even under harsh reaction conditions. mdpi.com

A major benefit of immobilizing enzymes using this compound is the significant enhancement of their stability and reusability. researchgate.netnumberanalytics.commdpi.comencyclopedia.pub Immobilization protects the enzyme from denaturation caused by environmental factors like high temperatures and extreme pH levels. numberanalytics.commdpi.com The covalent bonds formed during immobilization help to maintain the enzyme's three-dimensional structure, which is crucial for its catalytic activity. mdpi.com

Immobilized enzymes often exhibit improved thermal and storage stability compared to their free counterparts. utm.myresearchgate.net For example, laccase immobilized on magnetic nanoparticles functionalized with dialdehyde starch showed good thermal stability and retained a significant portion of its activity after multiple uses. utm.my Similarly, lipase (B570770) immobilized on magnetic dialdehyde starch nanoparticles demonstrated improved acid-base tolerance, thermal stability, and high reusability, retaining over 50% of its activity after 10 cycles. utm.myencyclopedia.pub This enhanced stability and the ability to be easily separated from the reaction mixture allow for the repeated use of the enzyme, making biocatalytic processes more cost-effective and sustainable. researchgate.netnumberanalytics.com

The following table provides examples of enzymes immobilized using dialdehyde compounds and the resulting improvements:

| Enzyme | Support/Method | Key Findings |

| Laccase | Magnetic nanoparticles with dialdehyde starch | Good thermal stability and reusability utm.my |

| Lipase | Magnetic dialdehyde starch nanoparticles | Improved acid-base tolerance, thermal stability, and reusability (53.6% after 10 cycles) utm.myencyclopedia.pub |

| α-Amylase | Cellulose dialdehyde-coated magnetite nanoparticles | Formation of a novel starch degrading system nih.gov |

| Pectinase | Chitosan magnetic nanoparticles with dextran (B179266) polyaldehyde | High reusability (85% activity after 7 cycles) and storage stability encyclopedia.pub |

Applications in Bioreactor Design and Industrial Processes

In the realm of industrial biotechnology, efficiency, stability, and reusability of biocatalysts are paramount. Dialdehydes play a significant role in bioreactor design, primarily as crosslinking agents for the immobilization of enzymes and cells. This process anchors the biocatalyst to a solid support, preventing its washout from the reactor and allowing for continuous operation and easy separation of the product from the catalyst.

Glutaraldehyde (B144438) and, more recently, bio-based dialdehydes like dialdehyde starch (DAS) and dialdehyde cellulose (DAC), are widely used for this purpose. nih.govatamanchemicals.com The aldehyde groups readily react with amine groups on the surface of enzymes or cells, forming stable covalent bonds. This rigidification enhances the operational stability of the enzymes, often making them more resistant to changes in temperature and pH. atamanchemicals.com For instance, dialdehyde starch has been recognized as a promising, non-toxic alternative to synthetic crosslinkers for creating cell carrier hydrogels used in tissue engineering and for enzyme immobilization in various industrial processes. nih.govresearchgate.net